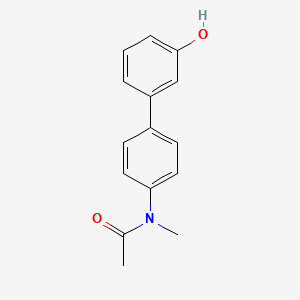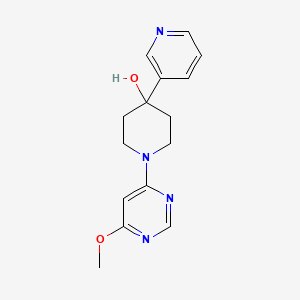
N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying opioid receptors.
Mecanismo De Acción
N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide binds to the delta opioid receptor and blocks the effects of delta opioid receptor activation. Delta opioid receptors are involved in pain regulation, mood, and addiction, among other functions. By blocking delta opioid receptor activation, N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide can help researchers better understand the role of these receptors in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in scientific research. For example, N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, in animal models. N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has also been shown to reduce pain in animal models of chronic pain. Additionally, N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been shown to have antidepressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the delta opioid receptor. This allows researchers to specifically study the role of delta opioid receptors in various physiological and pathological processes. However, one limitation of using N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is that it is not a perfect antagonist of the delta opioid receptor and may have off-target effects. Additionally, N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is not currently approved for use in humans and therefore cannot be used in clinical trials.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide. One area of research is to further explore the role of delta opioid receptors in various physiological and pathological processes. Additionally, researchers could investigate the potential therapeutic uses of N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide, such as for the treatment of chronic pain or depression. Finally, researchers could work to develop more selective and potent antagonists of the delta opioid receptor, which could be useful tools for studying this receptor and potentially lead to the development of new treatments for various conditions.
Aplicaciones Científicas De Investigación
N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide has been primarily used in scientific research to study opioid receptors. Opioid receptors are a type of protein found in the brain and other parts of the body that are involved in pain regulation, reward, and addiction. N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the delta opioid receptor, which means it blocks the effects of delta opioid receptor activation. This makes N-cyclopropyl-5-phenyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide a useful tool for studying the role of delta opioid receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-cyclopropyl-3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(21(15-6-7-15)11-13-8-9-23-12-13)17-10-16(19-20-17)14-4-2-1-3-5-14/h1-5,8-10,12,15H,6-7,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUVUOWOCXUDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B4253841.png)

![4-benzyl-1-{3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4253848.png)
![(1-{1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4253852.png)
![N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B4253853.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4253854.png)
![4-chloro-5-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B4253874.png)
![3-(1H-imidazol-1-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-propanamine](/img/structure/B4253877.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-fluorobenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B4253885.png)
![(2-fluoro-4-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4253891.png)
![4-(4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4253899.png)
![2-(4-methoxybenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B4253905.png)